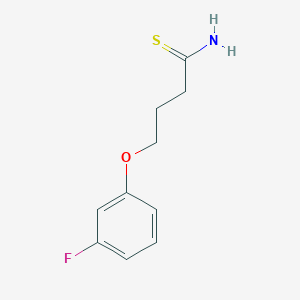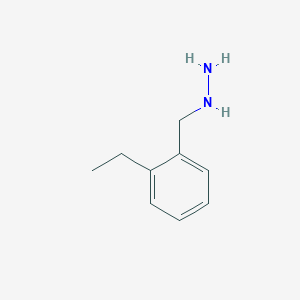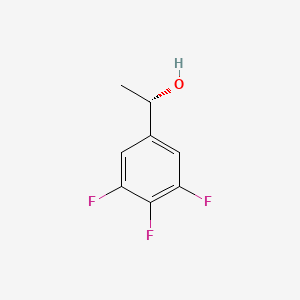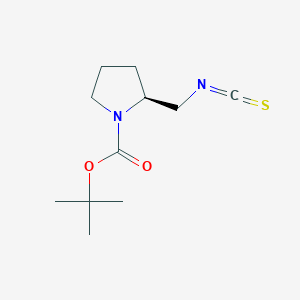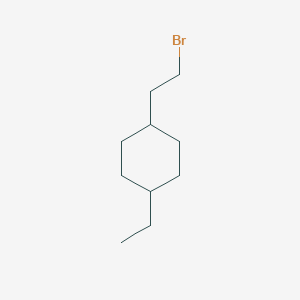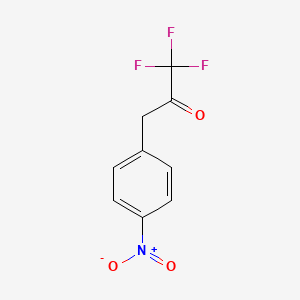
1,1,1-Trifluoro-3-(4-nitrophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a molecular formula of C9H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzaldehyde and trifluoromethyltrimethylsilane (TMS-CF3).
Reaction Steps: The reaction involves the formation of a Grignard reagent from 4-nitrobenzaldehyde, followed by the addition of TMS-CF3 to form the intermediate trifluoromethylated compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to enhance efficiency and yield.
Catalysts: Various catalysts, such as palladium or nickel, can be used to improve the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields 1,1,1-trifluoro-3-(4-nitrophenyl)propanoic acid, while reduction can produce 1,1,1-trifluoro-3-(4-aminophenyl)propan-2-one.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the trifluoromethyl group.
Mécanisme D'action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and metabolic processes.
Mechanism: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, influencing its binding affinity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other fluorinated aromatic ketones, such as 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one and 1,1,1-trifluoro-3-(4-chlorophenyl)propan-2-one.
Uniqueness: The presence of the nitro group in 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one distinguishes it from other similar compounds, affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
Clé InChI |
KOXHOGHOWNIWSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


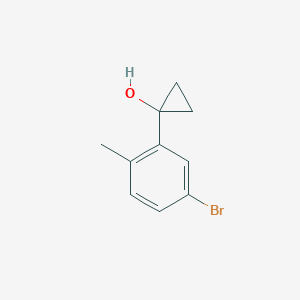
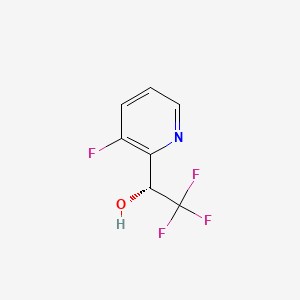
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
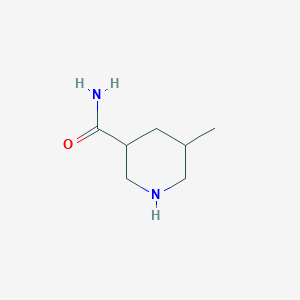

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
